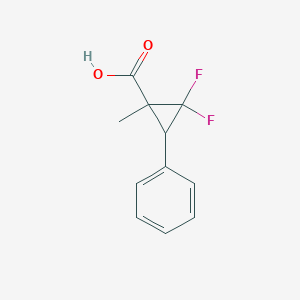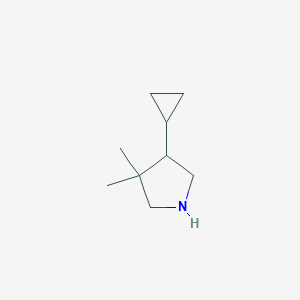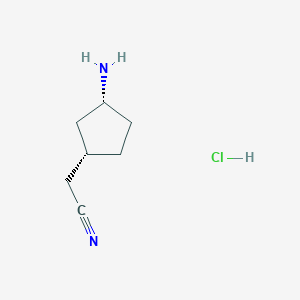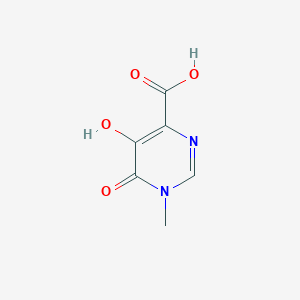
2,2-Difluoro-1-methyl-3-phenylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluoro-1-methyl-3-phenylcyclopropane-1-carboxylic acid” are not detailed in the sources I found. Typically, these properties would include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Applications De Recherche Scientifique
Fluorination and Amidation Reactions A bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), was developed for the deoxyfluorination of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids, to afford various acyl fluorides under neutral conditions. This method features the synthesis of acyl fluorides with in-situ formed CpFluor and a one-pot amidation reaction of carboxylic acids via in-situ formed acyl fluorides (Wang et al., 2021).
Cyclopropane Derivatives Synthesis Research on methyl (E)-2-(2-phenylcyclopropylidene)acetate involved its synthesis, isomerization, and reaction with 1,3-diphenyl-2-benzofuran, demonstrating the chemical versatility and synthetic utility of cyclopropane derivatives (Molchanov et al., 2013).
Inhibition Studies The inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid has been studied, showcasing the relevance of cyclopropane derivatives in biochemistry and enzyme inhibition research (Dourtoglou & Koussissi, 2000).
Orientations Futures
Propriétés
IUPAC Name |
2,2-difluoro-1-methyl-3-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-10(9(14)15)8(11(10,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWSYTPUFUKOJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)




![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)
![(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1480431.png)

![Spiro[2.6]nonan-1-amine hydrochloride](/img/structure/B1480433.png)

